6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
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Overview
Description
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-bromopyrimidine with cyclopentylamine, followed by Sonogashira coupling and subsequent cyclization . The reaction conditions often include the use of catalysts such as palladium and copper, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow chemistry to enhance reaction efficiency and safety . Green chemistry principles are also applied to minimize the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium hypochlorite (NaClO) and TEMPO.
Reduction: Employing reducing agents such as zinc and acetic acid.
Substitution: Involving nucleophilic substitution reactions with reagents like cyclopentylamine.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO), TEMPO, acetonitrile (CH3CN), and sodium phosphate buffer.
Reduction: Zinc, acetic acid, and ethanol (EtOH).
Substitution: Cyclopentylamine, palladium catalysts, and copper catalysts.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as ATR kinase . ATR kinase is crucial for the DNA damage response, and inhibition of this enzyme can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to bind effectively to the active site of ATR kinase, blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolopyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a pyridopyrimidine core.
Piritrexim: An inhibitor of dihydrofolate reductase (DHFR) with antitumor activity.
Uniqueness
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other pyrrolopyrimidine derivatives . Its ability to inhibit ATR kinase makes it a promising candidate for anticancer research .
Properties
IUPAC Name |
6,7-dimethylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6-7(9(13)14)10-4-11-8(6)12(5)2/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIIOZZUYXXPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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